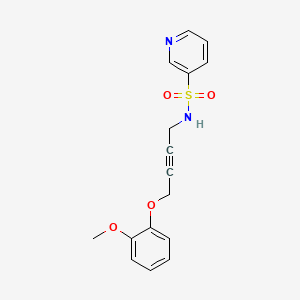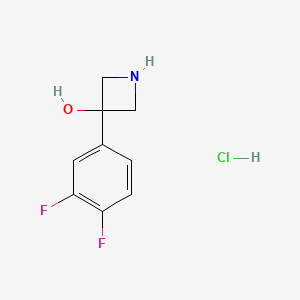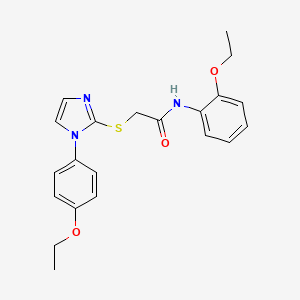
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, also known as DMSB, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been used in various scientific research applications, including as a protein kinase inhibitor, an anti-inflammatory agent, and a potential anticancer agent. It has been found to inhibit the activity of various protein kinases, including casein kinase 2, which is involved in various cellular processes such as cell growth and differentiation. 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential anti-inflammatory agent. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinases. It has been shown to specifically inhibit the activity of casein kinase 2, which is involved in various cellular processes such as cell growth and differentiation. 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to induce apoptosis in cancer cells, possibly through the inhibition of protein kinases involved in cell survival pathways.
Biochemical and Physiological Effects
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which may affect various cellular processes such as cell growth and differentiation. 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide in lab experiments is its specificity for casein kinase 2, which allows for the selective inhibition of this protein kinase. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to have low toxicity in various cell lines, indicating its potential as a safe and effective research tool. However, one limitation of using 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the research and development of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide. One potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide and its potential as a protein kinase inhibitor. Finally, the development of more soluble and bioavailable analogs of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide may improve its efficacy and utility in scientific research.
Synthesis Methods
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves the reaction of 5-phenylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylsulfamide to yield 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-10-8-15(9-11-17)19(23)20-13-16-12-18(26-21-16)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYLMFBEYSKROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)

![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677435.png)


![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)

methanone](/img/structure/B2677441.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2677444.png)

![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)
